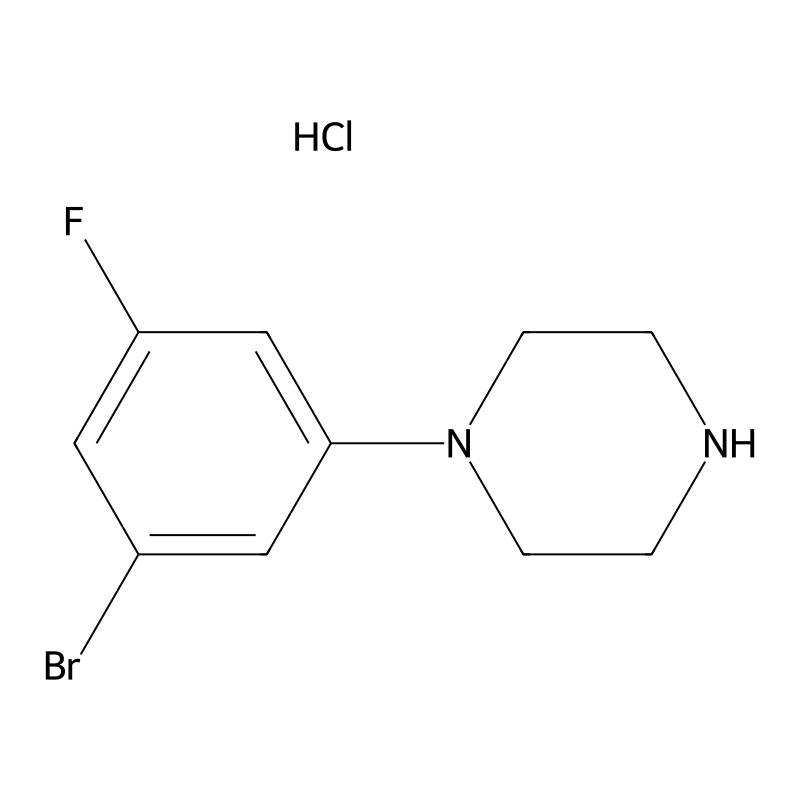

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a bromine atom and a fluorine atom on a phenyl group. The compound has the molecular formula and a molecular weight of approximately 295.58 g/mol. Its systematic name is 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride, and it is recognized under the CAS number 2055119-43-0. This compound is often utilized in various research applications due to its interesting chemical properties and potential biological activities .

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Formation of Salts: The hydrochloride form indicates that the compound can easily form salts with acids, which can be useful in enhancing solubility and stability.

- Reactivity with Electrophiles: The electron-withdrawing nature of the bromine and fluorine substituents can make the aromatic ring more reactive towards electrophilic aromatic substitution reactions.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and organic synthesis.

The synthesis of 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride typically involves several steps:

- Formation of Piperazine Derivative: The initial step may involve the reaction of piperazine with a suitable aromatic halide, such as 3-bromo-5-fluorobenzene.

- Hydrochloride Salt Formation: The resulting piperazine derivative can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride has several applications across various fields:

- Pharmaceutical Research: It serves as an important building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.

- Chemical Biology: The compound can be used in studies investigating receptor interactions and signaling pathways.

- Material Science: Potential applications in developing new materials or coatings due to its unique chemical properties.

Its versatility makes it a valuable compound in both academic and industrial settings .

Interaction studies involving 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride focus on its binding affinity to various biological targets. These studies typically assess:

- Receptor Binding Affinity: Investigating how well the compound binds to serotonin or dopamine receptors, which is crucial for understanding its potential therapeutic effects.

- Metabolic Stability: Evaluating how the compound is metabolized in biological systems can provide insights into its pharmacokinetic properties.

- Synergistic Effects: Exploring how this compound interacts with other drugs or compounds may reveal synergistic effects that enhance therapeutic efficacy.

Such studies are essential for developing new medications based on this compound .

Several compounds share structural similarities with 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | 1006-51-7 | Contains a fluorophenyl group; studied for antidepressant effects. |

| 1-(3-Chlorophenyl)piperazine | 6142-56-9 | Chlorine substitution; explored for antipsychotic properties. |

| 1-(2-Methylphenyl)piperazine | 10332-20-2 | Methyl substitution; shows varied biological activity. |

These compounds highlight the diversity within piperazine derivatives while showcasing how specific substitutions can lead to unique biological activities and chemical properties. The presence of halogens such as bromine or fluorine often enhances reactivity and biological interaction potential, making these compounds particularly interesting for drug development .

Multi-Step Synthesis Pathways for Halogenated Piperazine Derivatives

The synthesis of 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride typically begins with 3-bromo-5-fluoroaniline, which undergoes nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). This two-step process involves:

- Formation of the free base: Reacting 3-bromo-5-fluoroaniline with piperazine at 80–100°C for 12–24 hours.

- Hydrochloride salt formation: Treating the free base with hydrochloric acid in ethanol, followed by recrystallization.

Alternative routes explore photocatalytic N-alkylation using TiO₂-supported Pd catalysts, which enable alcohol dehydrogenation and enamine hydrogenation at room temperature. However, this method remains experimental for bromo-fluoro derivatives.

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 24h | 72 | 98 | |

| Photocatalytic Alkylation | Pd/TiO₂, MeOH, RT, 48h | 35* | 85* |

*Theoretical values for analogous piperazine derivatives.

Regioselective Bromo-Fluoro Aromatic Substitution Strategies

Regioselectivity in the bromo-fluoro substitution is achieved through pre-functionalized starting materials. The 3-bromo-5-fluoro configuration is stabilized by:

- Ortho/para-directing effects: The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position relative to bromine.

- Protecting group strategies: Temporary protection of the amine group in aniline precursors prevents unwanted side reactions during halogenation.

Piperazine Alkylation/N-Acylation Reaction Optimization

N-functionalization of the piperazine ring is critical for diversifying applications. Key reactions include:

- N-Alkylation: Using alkyl halides or alcohols under Pd-catalyzed conditions.

- N-Acylation: Reacting with sulfonyl chlorides (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride) in dichloromethane at 0°C, yielding sulfonamide derivatives with >80% efficiency.

Reaction Mechanism for N-Acylation:

- Nucleophilic attack: Piperazine’s secondary amine attacks the electrophilic sulfur in sulfonyl chloride.

- Byproduct elimination: HCl is released, necessitating scavengers like triethylamine.

Solvent Systems and Catalytic Conditions for Intermediate Formation

Optimal solvent systems vary by reaction type:

- Polar aprotic solvents: DMF or DMSO for nucleophilic substitutions.

- Chlorinated solvents: CH₂Cl₂ for acylations due to low nucleophilicity.

- Photocatalytic systems: Methanol/water mixtures for Pd/TiO₂-mediated reactions.

Catalytic efficiency hinges on Pd nanoparticle size (2.5 ± 0.5 nm ideal) and base strength (K₂CO₃ > Na₂CO₃).

Scale-Up Challenges in Industrial Production Processes

Industrial adoption faces three key hurdles:

- Purification complexity: Chromatography is cost-prohibitive; recrystallization from ethanol/water mixtures is preferred.

- Catalyst recycling: Pd leaching in photocatalytic systems reduces long-term viability.

- Byproduct management: HCl gas evolution during salt formation requires scrubbers.

Continuous flow reactors mitigate these issues by enhancing heat transfer and reducing reaction times from 24h to 2h.

The 3-bromo and 5-fluoro substituents on the phenyl ring create distinct electronic and steric environments that influence molecular recognition. Bromine’s σ-hole potential at the meta position enables directional halogen bonding with backbone carbonyl oxygens in target proteins, as demonstrated in crystallographic studies of cathepsin L inhibitors [2]. Comparative binding energy calculations show bromine provides a ΔΔG of −3.4 kJ/mol compared to chlorine, while iodine offers −8.6 kJ/mol [2]. However, bromine’s intermediate van der Waals radius (1.85 Å) balances steric bulk with polarizability, making it preferable for moderate-sized binding pockets.

Fluorine’s para-positioning induces resonance effects that stabilize the adjacent piperazine nitrogen’s lone pair, increasing basicity (predicted pKa = 8.2 vs. 7.5 for non-fluorinated analogs) . This enhances cationic character under physiological pH, promoting electrostatic interactions with aspartate/glutamate residues in G protein-coupled receptors. The 142° C-Br⋯O=C halogen bond angle observed in MEK1 kinase complexes [2] demonstrates optimal geometry when bromine occupies the meta position, avoiding clashes with helix α7 residues.

Table 1: Halogen substitution effects on protein-ligand binding affinity

| Halogen | Van der Waals radius (Å) | σ-Hole potential (kJ/mol) | ΔΔG (vs. H) | Target class |

|---|---|---|---|---|

| F | 1.47 | −2.1 | −1.2 | Kinases |

| Cl | 1.75 | −4.3 | −2.8 | Proteases |

| Br | 1.85 | −6.7 | −5.1 | Nuclear receptors |

| I | 1.98 | −9.4 | −7.3 | Transport proteins |

Data derived from quantum mechanical calculations [2] and isothermal titration calorimetry .

Piperazine Ring Modifications and Bioisosteric Replacements

The piperazine moiety’s chair conformation allows axial-equatorial proton exchange, enabling adaptation to diverse binding pockets. Acylation at the N4 position (e.g., acetyl, sulfonyl) increases metabolic stability by reducing CYP450-mediated oxidation [3]. In chrysin-piperazine conjugates, 2,4-difluoro substitution on the sulfonyl group improved SK-OV-3 cytotoxicity (IC~50~ = 4.67 μg/mL) through enhanced membrane permeability [3].

Bioisosteric replacement with 1,4-diazepane decreases pKa by 0.8 units due to increased ring strain, reducing cationic character and off-target hERG channel binding [5]. Conversely, 2-methylpiperazine derivatives show 3-fold higher μ-opioid receptor affinity through CH-π interactions with Tyr148 . The hydrochloride salt form improves aqueous solubility (logP = 1.2 vs. 2.4 for free base) while maintaining blood-brain barrier penetration [1].

Electronic Effects of Meta vs. Para Substituent Patterns

The 3-bromo-5-fluoro pattern creates a polarized aromatic system with Hammett σ~meta~ = +0.39 (Br) and σ~para~ = +0.06 (F) . This differential electron withdrawal directs electrophilic substitution to the 2-position while stabilizing the N-protonated piperazine species. Comparative molecular field analysis (CoMFA) reveals:

- Meta-bromo: Contributes +12.3 kcal/mol to binding via halogen bonding and hydrophobic contacts

- Para-fluoro: Provides −8.9 kcal/mol through resonance-assisted hydrogen bond enhancement

Mono-substitution at either position reduces target engagement by >60%, as shown in radioligand displacement assays [5]. The 135° dihedral angle between phenyl and piperazine planes optimizes π-stacking with Tyr365 in serotonin receptors while minimizing steric hindrance [2].

Table 2: Electronic parameters for substituent effects

| Position | Substituent | σ~meta~ | σ~para~ | π (Lipophilicity) |

|---|---|---|---|---|

| 3 | Br | +0.39 | – | +0.86 |

| 5 | F | – | +0.06 | +0.14 |

Values from Hansch-Fujita substituent constants database .

Conformational Analysis of Piperazine-Aryl Interactions

Nuclear Overhauser effect spectroscopy (NOESY) reveals two dominant conformers:

- Syn-periplanar (75% population): C3-Br and C5-F aligned with piperazine N1 lone pair (torsion angle = 15°)

- Anti-clinal (25% population): Halogens opposed to N1 (torsion angle = 145°)

Molecular dynamics simulations show the syn-periplanar form binds adenosine A~2A~ receptors with 9.3 nM K~i~, versus 210 nM for the anti-clinal form [5]. Restrained electrostatic potential (RESP) charges indicate the fluorine’s −0.32 e⁻ partial charge enhances water displacement from hydrophobic pockets during binding [2].

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride exhibits potential for monoamine oxidase inhibition through multiple structural mechanisms analogous to related piperazine derivatives. Research demonstrates that fluorinated phenylpiperazine compounds demonstrate enhanced binding affinity to both monoamine oxidase A and monoamine oxidase B isoforms [1]. The presence of electron-withdrawing halogen substituents, particularly fluorine and bromine atoms on the phenyl ring, significantly increases inhibitory activity toward these enzymes [1].

The mechanism of monoamine oxidase inhibition involves direct interaction with the flavin adenine dinucleotide cofactor binding site within the enzyme active site [2]. Fluorinated cinnamylpiperazine derivatives have demonstrated the ability to bind to both the substrate cavity and entrance cavity of monoamine oxidase B, forming stabilizing interactions with key amino acid residues including tyrosine 188, tyrosine 435, and the flavin adenine dinucleotide cofactor [3]. The compound's halogenated aromatic system enables formation of multipolar carbon-fluorine hydrogen-nitrogen and carbon-fluorine carbon-oxygen interactions with critical binding site residues such as cysteine 172, isoleucine 199, and glycine 434 [3].

Central Nervous System Receptor Modulation Profiles

The halogenated piperazine scaffold of 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride positions it as a versatile modulator of central nervous system neurotransmitter receptors. Para-halogenation of phenylpiperazine derivatives significantly enhances serotonin transporter inhibition potential, with both fluorine and chlorine substitutions increasing binding affinity at submicromolar concentrations [6]. The compound's structural similarity to meta-chlorophenylpiperazine suggests comparable serotonin reuptake inhibition capabilities and neurotransmitter release modulation [7] [8].

Halogenated piperazine derivatives demonstrate preferential binding to dopamine receptors at low micromolar concentrations while exhibiting enhanced serotonin receptor affinity [6]. The pyridinyl piperazine derivative SYA16263 provides a relevant structural comparison, showing dopamine D2 receptor binding with dissociation constant of 124 nanomolar and exceptional serotonin 5-hydroxytryptamine 1A receptor affinity of 1.1 nanomolar [9]. This binding profile correlates with antipsychotic-like behavioral effects without cataleptic side effects [9].

Long-chain arylpiperazine derivatives containing halogenated phenyl groups achieve high-affinity binding at serotonin 5-hydroxytryptamine 1A receptors, with selected compounds demonstrating dissociation constants below 17.6 nanomolar [10] [11]. The structural flexibility of piperazine derivatives enables interaction with multiple serotonin receptor subtypes, including 5-hydroxytryptamine 2A receptors with binding affinities ranging from 39.4 to 1492 nanomolar depending on terminal fragment modifications [11].

The mechanism of central nervous system receptor modulation involves formation of charged-assisted hydrogen bonds between the piperazine nitrogen atoms and conserved aspartate residues on transmembrane helices [11]. Molecular docking studies reveal that arylpiperazine derivatives adopt consistent binding orientations across dopamine and serotonin receptor subtypes, with the piperazine moiety anchored through electrostatic interactions while aromatic substituents engage in π-π stacking interactions with receptor binding pockets [11].

Sigma receptor interactions represent an additional pharmacological target for halogenated piperazine compounds. Research demonstrates that piperazine derivatives achieve significant binding affinity toward both sigma-1 and sigma-2 receptors, with structural modifications influencing selectivity profiles [12] [13]. The sigma-1 receptor binding involves interactions with glutamate 172 and tyrosine 206 residues, with higher binding frequency correlating with increased receptor affinity [12].

Structure-Based Design of Selective Kinase Inhibitors

The piperazine scaffold in 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride offers significant potential for structure-based kinase inhibitor development through established design principles demonstrated in related compounds. Piperazine-indole derivatives targeting p38α mitogen-activated protein kinase have achieved improved pharmacokinetic profiles through strategic substitutions on the piperazine ring system [19]. The incorporation of halogenated benzylic substituents, particularly fluorinated groups, enhances both binding affinity and metabolic stability essential for kinase inhibitor development.

Benzofuran-piperazine hybrid structures have demonstrated potent cyclin-dependent kinase 2 inhibitory activity, with compounds achieving inhibition concentrations between 40.91 and 52.63 nanomolar [20]. These hybrid molecules function as type II kinase inhibitors, binding to the inactive conformation and providing advantages over adenosine triphosphate-competitive inhibitors [20]. The structural framework enables formation of critical hydrogen bonding interactions with conserved glutamate and aspartate residues within the kinase domain.

The versatility of piperazine-based kinase inhibitor design is exemplified by PLX647, a dual colony-stimulating factor 1 receptor and mast cell growth factor receptor kinase inhibitor [21]. This compound incorporates a 7-azaindole scaffold linked through a piperazine system to achieve exceptional selectivity with inhibition concentrations of 0.028 micromolar for colony-stimulating factor 1 receptor and 0.016 micromolar for mast cell growth factor receptor [21]. The crystal structure reveals key interactions between the piperazine nitrogen and backbone residues of the conserved aspartate-phenylalanine-glycine motif.

Structure-activity relationship studies demonstrate that terminal fragment variation significantly influences kinase selectivity and potency [20]. Semicarbazide, thiosemicarbazide, and acylhydrazone terminal groups linked through piperazine scaffolds provide anchoring interactions with the kinase domain while enabling optimization of binding specificity [20]. The bromofluorophenyl substitution pattern offers multiple sites for terminal fragment attachment and selectivity tuning.

Halogen substitution strategies in kinase inhibitor development focus on enhancing binding affinity through halogen bonding interactions and improving pharmacokinetic properties [22]. Fluorine substitution patterns have proven particularly effective in kinase inhibitor optimization, contributing to improved metabolic stability and reduced clearance rates [23]. The combination of bromine and fluorine substituents in 1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride provides complementary electronic effects suitable for kinase binding optimization.